molecular formula C9H8BrClFNO B1383680 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide CAS No. 2096987-49-2

2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide

Cat. No.: B1383680
CAS No.: 2096987-49-2
M. Wt: 280.52 g/mol
InChI Key: DVPVFJNGZGZOQZ-UHFFFAOYSA-N
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Description

2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide is an organic compound with the molecular formula C9H8BrClFNO It is a derivative of acetamide, featuring bromine, chlorine, and fluorine substituents on a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide typically involves the reaction of 2-chloro-4-fluorobenzylamine with bromoacetyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Various substituted acetamides.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines or alcohols.

Scientific Research Applications

2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-1-fluorobenzene
  • 2-Bromo-4-fluoroacetanilide
  • 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Uniqueness

2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and fluorine atoms on the benzyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO/c10-4-9(14)13-5-6-1-2-7(12)3-8(6)11/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPVFJNGZGZOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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